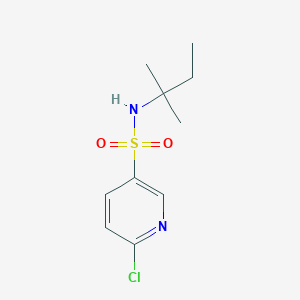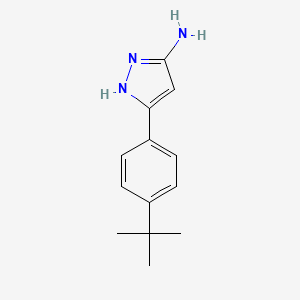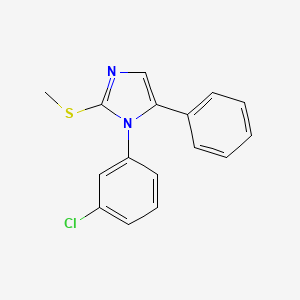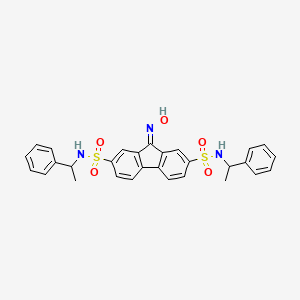
6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide” is a chemical compound with the CAS Number: 1016682-33-9 . It has a molecular weight of 262.76 . The IUPAC name for this compound is 6-chloro-N-(tert-pentyl)-3-pyridinesulfonamide .
Molecular Structure Analysis
The InChI code for “6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide” is 1S/C10H15ClN2O2S/c1-4-10(2,3)13-16(14,15)8-5-6-9(11)12-7-8/h5-7,13H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique
Sulfonamide Inhibitors in Therapeutic Development
Sulfonamides are a significant class of synthetic bacteriostatic antibiotics, initially used for bacterial infections treatment before the introduction of penicillin. Their application has expanded beyond antibacterial uses to include various therapeutic areas such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and notably, as antiviral and anticancer agents. The primary sulfonamide moiety is present in many clinically used drugs, indicating its importance in drug development for conditions like cancer, glaucoma, inflammation, and Alzheimer’s disease. The adaptability of sulfonamide compounds in therapeutic development showcases their potential in creating valuable drug candidates for a myriad of health conditions (Gulcin & Taslimi, 2018; Carta et al., 2012).
Environmental Impact and Degradation
Sulfonamides and related compounds have also been studied for their environmental impact, particularly in the context of polyfluoroalkyl and perfluoroalkyl substances (PFASs). These studies focus on the degradation pathways, environmental fate, and the potential toxic effects of PFASs, which include sulfonamide derivatives. Research into microbial degradation and the environmental behavior of these compounds is critical for understanding their long-term impacts and for developing strategies for pollution control and remediation (Liu & Avendaño, 2013; Wang et al., 2019).
Chemical and Medicinal Significance
Sulfonamides have a well-established role in medicinal chemistry, thanks to their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. The chemical structure of sulfonamides allows for a high degree of structural diversity, facilitating the development of new therapeutic agents with varied pharmacological properties. The versatility of the sulfonamide group, including its role as a bioisostere for other functional groups, underscores its utility in drug discovery and the design of novel therapeutic agents (Azevedo-Barbosa et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-4-10(2,3)13-16(14,15)8-5-6-9(11)12-7-8/h5-7,13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGHAIYJFJOTPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2443260.png)


![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2443265.png)
![2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-piperidin-1-ylacetamide](/img/structure/B2443267.png)




![Trifluoro(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)borate](/img/structure/B2443273.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2443275.png)


